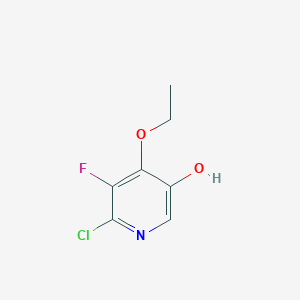

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol

CAS No.:

Cat. No.: VC15868443

Molecular Formula: C7H7ClFNO2

Molecular Weight: 191.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7ClFNO2 |

|---|---|

| Molecular Weight | 191.59 g/mol |

| IUPAC Name | 6-chloro-4-ethoxy-5-fluoropyridin-3-ol |

| Standard InChI | InChI=1S/C7H7ClFNO2/c1-2-12-6-4(11)3-10-7(8)5(6)9/h3,11H,2H2,1H3 |

| Standard InChI Key | MLZPFYYIWACEKP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C(=NC=C1O)Cl)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol (CAS No. 1184172-59-5) has the molecular formula C₇H₇ClFNO₂ and a molecular weight of 191.59 g/mol . Its IUPAC name derives from the substitution pattern on the pyridine ring:

-

Position 3: Hydroxyl (-OH) group

-

Position 4: Ethoxy (-OCH₂CH₃) group

-

Position 5: Fluorine atom

-

Position 6: Chlorine atom

The canonical SMILES representation (CCOC1=C(C=NC=C1O)F.Cl) and InChIKey (QGEXVKYRLZJYOE-UHFFFAOYSA-N) provide unambiguous identifiers for computational modeling and database searches.

Physicochemical Properties

The compound’s polarity is influenced by its hydroxyl and ethoxy groups, while halogen atoms enhance lipophilicity. Key properties include:

| Property | Value/Description |

|---|---|

| LogP (Octanol-Water) | Estimated 1.8–2.3 (moderate lipophilicity) |

| pKa (Hydroxyl group) | ~8.2 (weakly acidic) |

| Solubility | Sparingly soluble in water; soluble in DMSO, ethanol |

| Stability | Sensitive to strong acids/bases; stable at RT |

These traits make it suitable for reactions in aprotic solvents and as a building block in drug design .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 6-chloro-4-ethoxy-5-fluoropyridin-3-ol typically involves sequential substitution reactions on a pyridine precursor. A representative pathway includes:

-

Chlorination at Position 6:

-

Starting material: 4-ethoxy-5-fluoropyridin-3-ol

-

Reagent: Phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS)

-

Conditions: 80–100°C, inert atmosphere.

-

-

Ethoxy Group Installation:

-

Fluorine Introduction:

-

Electrophilic fluorination with Selectfluor® or DAST (diethylaminosulfur trifluoride).

-

Optimization Challenges

-

Regioselectivity: Competing reactions at positions 2 and 6 necessitate careful control of temperature and stoichiometry.

-

Protection of Hydroxyl Group: Temporary silylation (e.g., TBSCl) prevents undesired side reactions during chlorination.

-

Yield Improvements: Microwave-assisted synthesis reduces reaction times from 12 h to 2 h, enhancing throughput .

Comparative Analysis with Structural Analogues

Role of Halogen Substituents

The presence of both chlorine and fluorine atoms distinguishes this compound from analogues:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 4-Ethoxy-5-fluoropyridin-3-ol | C₇H₈FNO₂ | 157.14 | Lacks chlorine; reduced lipophilicity |

| 6-Chloro-4-ethoxypyridin-3-ol | C₇H₈ClNO₂ | 173.60 | Lacks fluorine; altered electronic effects |

The chlorine atom at position 6 enhances metabolic stability, while fluorine’s electronegativity modulates ring electronics .

Bioactivity and Mechanism

Preliminary studies suggest that 6-chloro-4-ethoxy-5-fluoropyridin-3-ol inhibits bacterial enzymes such as PqsR in Pseudomonas aeruginosa (binding energy: −7.3 kcal/mol) . The hydroxyl group participates in hydrogen bonding with active-site residues, while halogens contribute to hydrophobic interactions .

Applications in Medicinal Chemistry

Antibacterial Agents

The compound’s affinity for PqsR—a quorum-sensing regulator—positions it as a lead for anti-virulence therapies. Derivatives with thiourea or oxadiazole moieties exhibit enhanced activity (IC₅₀: 2–5 μM) .

Antioxidant Scaffolds

Structural parallels to 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (a potent antioxidant) suggest potential utility in oxidative stress models. Thiol-containing derivatives may scavenge free radicals via sulfur-centered mechanisms .

| Supplier | Location | Purity | Packaging |

|---|---|---|---|

| Shanghai Sunway Pharmaceutical Technology | China | >98% | 1 g, 5 g, 10 g |

| Zhuhai Aobokai Biomedical Technology | China | >95% | 100 mg, 500 mg |

Prices range from $120–$250/g, depending on scale and purity .

Future Directions and Challenges

Research Gaps

-

Toxicological Profiling: No in vivo data exist for acute or chronic toxicity.

-

Stereochemical Effects: The impact of chirality (if present) on bioactivity remains unexplored .

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume